molecular formula C12H13F3O3 B3571805 Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate

Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate

Cat. No.: B3571805
M. Wt: 262.22 g/mol
InChI Key: XAMVVSJSZHXRGP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by trifluoromethyl groups, and the third carbon is substituted with a hydroxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-phenyl-4,4,4-trifluorobutyric acid.

    Esterification: The acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

    Hydroxylation: The final step involves the hydroxylation of the ethyl ester at the third carbon position using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-oxo-3-phenyl-4,4,4-trifluorobutyrate.

    Reduction: 3-hydroxy-3-phenyl-4,4,4-trifluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.

    Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate: Contains a methyl group instead of a phenyl group, which can affect its reactivity and interactions with biological molecules.

The presence of the phenyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-18-10(16)8-11(17,12(13,14)15)9-6-4-3-5-7-9/h3-7,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMVVSJSZHXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon atmosphere, 20 mL (10.7 mmol, 2 equivalents) of the solution of ethyl bromozincacetate in tetrahydrofuran obtained in Example 43 was added dropwise to a solution of 0.75 mL (5.35 mmol) of trifluoroacetophenone in 2.75 mL of THF at 7˜9° C. The mixture was stirred at 4˜5° C. for 4 hours. 10 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 30 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 5 mL (×2) of 1N hydrochloric acid, 5 mL of water, 5 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 5 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.54 g of the desired product (NMR yield 97%; internal standard dioxane).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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